molecular formula C14H14O3 B13927683 4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester

4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13927683
M. Wt: 230.26 g/mol
InChI Key: UPYHZPCDYBPEHX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester is an organic compound with a complex structure. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that make it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6-methyl-, ethyl ester.

    Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl alcohol.

    Substitution: Formation of various substituted naphthalenecarboxylic acid derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but with the hydroxyl group at a different position.

    6-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid derivative with different functional groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-hydroxy-6-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-14(16)11-7-10-5-4-9(2)6-12(10)13(15)8-11/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYHZPCDYBPEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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